molecular formula C7H4ClFO5S B6170662 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid CAS No. 2648939-94-8

4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid

Cat. No.: B6170662
CAS No.: 2648939-94-8
M. Wt: 254.6
InChI Key:
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Description

4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid is an organic compound with a complex structure that includes a chloro group, a fluorosulfonyl group, and a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 2-hydroxybenzoic acid followed by the introduction of the fluorosulfonyl group. The reaction conditions often require the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The chloro group can be reduced to a hydrogen atom, altering the compound’s properties.

    Substitution: The chloro and fluorosulfonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while substitution of the chloro group could result in a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound’s unique structure makes it a useful tool for studying biological processes and interactions at the molecular level.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro and fluorosulfonyl groups can form specific interactions with these targets, leading to changes in their activity or function. The hydroxybenzoic acid moiety may also play a role in these interactions by providing additional binding sites or influencing the compound’s overall structure.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-chloro-5-(fluorosulfonyl)-2-hydroxybenzoic acid include other halogenated hydroxybenzoic acids and sulfonyl-substituted benzoic acids. Examples include:

  • 4-chloro-2-hydroxy-5-sulfamoylbenzoic acid
  • 4-chloro-2-hydroxybenzoic acid
  • 5-fluorosulfonyl-2-hydroxybenzoic acid

Uniqueness

What sets this compound apart from these similar compounds is the presence of both the chloro and fluorosulfonyl groups, which confer unique chemical properties and reactivity

Properties

CAS No.

2648939-94-8

Molecular Formula

C7H4ClFO5S

Molecular Weight

254.6

Purity

95

Origin of Product

United States

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